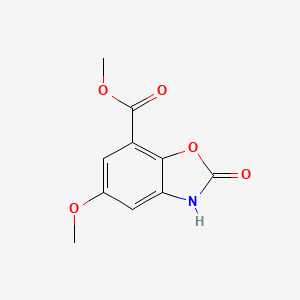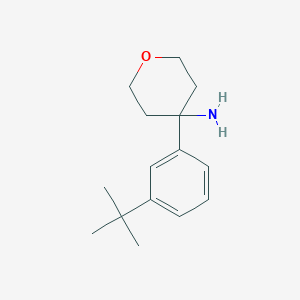
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine
Vue d'ensemble
Description
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine is a chemical compound with the CAS Number: 861857-61-6 . It has a molecular weight of 269.81 .
Molecular Structure Analysis
The IUPAC name of this compound is 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride . The InChI code provides a specific description of the molecule’s structure .It is typically in a physical form suitable for use in research .
Applications De Recherche Scientifique
Application 1: Medicinal Chemistry
- Summary of the Application: This compound has been used in the design and synthesis of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamide derivatives. These derivatives have been studied for their anti-inflammatory effects in LPS-induced RAW264.7 macrophage cells .
- Methods of Application or Experimental Procedures: The final compounds were measured for their cytotoxic effect by applying MTT assay in LPS-Induced RAW264.7 macrophage cells. They were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
- Results or Outcomes: Compounds 8d, 9d, and 9k showed the highest inhibitory effect on NO production. Compounds 8d and 9k exhibited high PGE 2 inhibition with IC 50 values of 3.47, 2.54 μM, respectively. Compounds 8d and 9k exhibited high cytokines inhibition ≥60%. The most potent compounds 8d and 9k were tested to determine their effect on iNOS and COX-2 mRNA expression level .
Application 2: Anti-Cancer Agents
- Summary of the Application: This compound could potentially be used in the design and synthesis of novel anti-cancer agents. Specifically, it could be used to create 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which have shown high anti-tumor activity .
- Methods of Application or Experimental Procedures: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .
Application 3: Epoxy Resin Production
- Summary of the Application: While not directly related to “4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine”, its structural relative, 4-tert-Butylphenol, is used in the production of epoxy resins . It’s possible that “4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine” could have similar applications.
- Methods of Application or Experimental Procedures: This would involve chemical reactions to incorporate “4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine” into the epoxy resin structure .
- Results or Outcomes: The outcome would be a new type of epoxy resin with potentially unique properties .
Application 4: Anti-Tumor Agents
- Summary of the Application: This compound could potentially be used in the design and synthesis of novel anti-tumor agents. Specifically, it could be used to create 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which have shown high anti-tumor activity .
- Methods of Application or Experimental Procedures: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .
Application 5: Plasticizer
- Summary of the Application: While not directly related to “4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine”, its structural relative, 4-tert-Butylphenol, has been used as a plasticizer . It’s possible that “4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine” could have similar applications.
- Methods of Application or Experimental Procedures: This would involve chemical reactions to incorporate “4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine” into the plasticizer structure .
- Results or Outcomes: The outcome would be a new type of plasticizer with potentially unique properties .
Propriétés
IUPAC Name |
4-(3-tert-butylphenyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-14(2,3)12-5-4-6-13(11-12)15(16)7-9-17-10-8-15/h4-6,11H,7-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLFLNTYLDTXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2(CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679038 | |
| Record name | 4-(3-tert-Butylphenyl)oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine | |
CAS RN |
861857-61-6 | |
| Record name | 4-(3-tert-Butylphenyl)oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



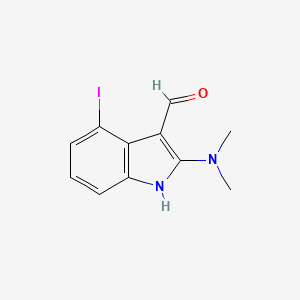
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline](/img/structure/B1392765.png)
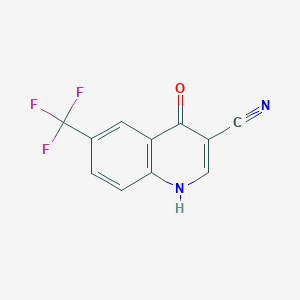
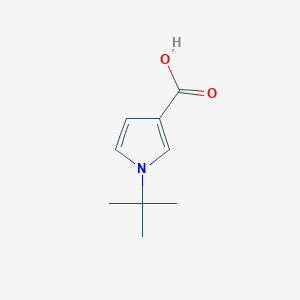
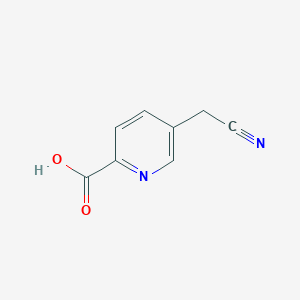
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392775.png)
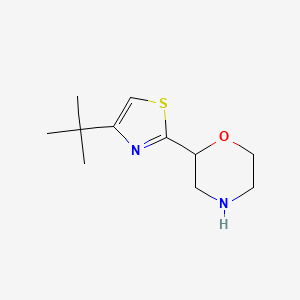
![5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392778.png)
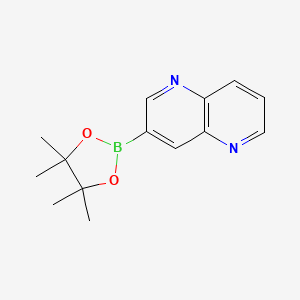
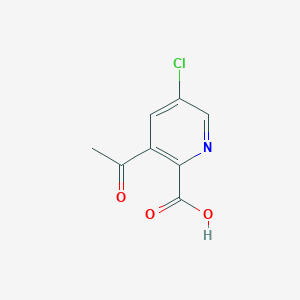
![4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392782.png)
![1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392784.png)
![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1392785.png)
